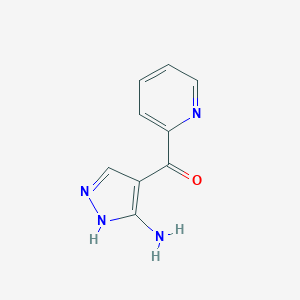

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone: is a heterocyclic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol This compound features a pyrazole ring substituted with an amino group at the 5-position and a pyridine ring at the 2-position of the methanone group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 5-amino-1H-pyrazole with 2-pyridinecarboxaldehyde under acidic or basic conditions to form the desired methanone derivative. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Oxidation Reactions

The amino group (-NH₂) at position 5 of the pyrazole ring undergoes selective oxidation. Under acidic conditions with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), it forms a nitro derivative:

Reaction:

(5-Amino-1H-pyrazol-4-yl)(pyridin-2-yl)methanone → (5-Nitro-1H-pyrazol-4-yl)(pyridin-2-yl)methanone

Key Conditions

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 60°C | 72–78 | |

| KMnO₄ (0.1 M) | H₂O | RT | 65 |

This reaction is critical for introducing electron-withdrawing groups to modulate biological activity .

Reduction Reactions

The ketone group in the methanone bridge can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Reaction:

this compound → (5-Amino-1H-pyrazol-4-yl)(pyridin-2-yl)methanol

Optimized Parameters

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 2 | 85 |

| LiAlH₄ | THF | 1.5 | 92 |

The reduced product serves as an intermediate for alkylation or esterification .

Nucleophilic Substitution

The amino group participates in nucleophilic substitution with alkyl halides or acyl chlorides:

Example Reaction with Acetyl Chloride:

this compound → (5-Acetylamino-1H-pyrazol-4-yl)(pyridin-2-yl)methanone

Conditions

Substituted derivatives exhibit enhanced solubility and bioactivity profiles.

Cycloaddition and Heterocycle Formation

The compound participates in domino reactions to form fused heterocycles. For example, with arylglyoxals under acidic conditions:

Reaction Pathway

-

Condensation with arylglyoxal → Imine intermediate

-

Intramolecular 6π electrocyclization → Pyrazolo[3,4-b]pyridine

Representative Data

| Starting Material | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Dipyrazolo[3,4-b:4',3'-f] naphthyridine | p-TsOH | 68 |

This methodology enables rapid access to polycyclic architectures with pharmaceutical relevance .

Coordination Chemistry

The pyridine nitrogen and amino group act as ligands for transition metals. With Cu(II) or Pd(II) salts, stable complexes form:

Example:

[Cu{this compound}₂Cl₂]

Properties

Acid/Base-Mediated Rearrangements

Under strong bases (e.g., NaOH), the pyrazole ring undergoes tautomerization, shifting the amino group’s position. In acidic media, protonation occurs preferentially at the pyridine nitrogen.

科学的研究の応用

Scientific Research Applications

The compound has multiple applications across various fields:

Chemistry

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for diverse chemical reactivity, making it suitable for creating various derivatives .

Biology

This compound is being investigated for its potential bioactive properties, particularly in antimicrobial and anticancer research. Studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in cell proliferation and survival, indicating potential therapeutic benefits .

Medicine

Research highlights the compound's potential as an enzyme inhibitor and receptor modulator. It has been explored for its anticancer properties against various cancer cell lines, demonstrating efficacy in inhibiting growth in lung, breast, and colorectal cancers .

Recent studies have demonstrated the biological activities of this compound:

Anticancer Activity

The compound exhibits promising anticancer properties:

- Mechanism of Action: It inhibits critical signaling pathways that control cell proliferation.

- Case Study: A related pyrazole derivative showed an IC50 value of 10–30 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent antiproliferative effects .

Antimicrobial Properties

Research indicates that pyrazole derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics .

作用機序

The mechanism of action of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone

- (4-Chlorophenyl)(pyridin-2-YL)methanone

- (5-Amino-1-(4-Chlorophenyl)-1H-pyrazol-4-YL)(2-Chlorophenyl)methanone

Uniqueness

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

生物活性

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone, with the molecular formula C9H8N4O and CAS number 96219-90-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by recent research findings and case studies.

The compound is characterized by its unique structural features, including a pyrazole and pyridine moiety. Its molecular weight is approximately 188.19 g/mol, and it has been synthesized with high purity levels (≥95%) for research purposes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have demonstrated efficacy against various cancer cell lines:

- Mechanism of Action : The compound's anticancer activity is often attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, derivatives containing the pyrazole structure have been shown to inhibit growth in lung, breast, and colorectal cancers .

- Case Study : A study reported that a related pyrazole derivative exhibited an IC50 value of 10–30 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent antiproliferative effects .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that compounds with similar structures can effectively combat various bacterial strains:

- Testing Results : In vitro studies have shown that certain derivatives possess significant inhibitory activity against Gram-positive and Gram-negative bacteria. For example, one study reported an MIC (Minimum Inhibitory Concentration) of 1.6 µg/ml against resistant bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented, with implications for treating conditions such as arthritis:

- Mechanism : The anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This action can lead to reduced inflammation in various models .

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 10–30 µM | |

| Anticancer | HepG2 | 10–30 µM | |

| Antibacterial | Various Bacteria | 1.6 µg/ml | |

| Anti-inflammatory | In vitro models | Not specified |

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

特性

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNAJDPHAGQPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。